molecular formula C7H5Br2NO2 B1590523 Methyl 5,6-dibromonicotinate CAS No. 78686-81-4

Methyl 5,6-dibromonicotinate

Cat. No.: B1590523
CAS No.: 78686-81-4
M. Wt: 294.93 g/mol
InChI Key: MREUKHWWRWXJLN-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nicotinate (B505614) Esters in Organic Synthesis

Halogenated nicotinate esters are a class of organic compounds that have garnered significant attention in various fields of chemical research, particularly in medicinal chemistry and agrochemical synthesis. nih.gov The introduction of halogen atoms onto the nicotinate scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov

The presence of halogen atoms provides a reactive handle for a variety of organic reactions, most notably cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura coupling, are fundamental in constructing complex molecular architectures from simpler precursors. nih.govresearchgate.net The carbon-halogen bond can be selectively activated by transition metal catalysts, typically palladium or nickel, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govchemrxiv.org This reactivity makes halogenated nicotinate esters valuable synthons for the assembly of pharmaceutical agents and other functional organic materials. nih.gov

Furthermore, the ester functionality in these molecules offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or can participate in decarbonylative coupling reactions, a modern synthetic strategy that expands the toolbox of organic chemists. nih.govoup.com This dual reactivity of halogenated nicotinate esters, stemming from both the halogen and ester groups, underscores their versatility and importance as building blocks in the synthesis of diverse and complex target molecules. nih.gov

Academic Research Landscape and Trajectories for Methyl 5,6-Dibromonicotinate

The academic research landscape for this compound is primarily centered on its utility as a versatile building block in organic synthesis. The two bromine atoms on the pyridine (B92270) ring are key features that drive its reactivity and research interest. These bromine atoms can be selectively substituted or participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities.

A significant area of research involves the use of this compound in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, it has been used as a precursor in the synthesis of substituted pyridine derivatives that may act as modulators of biological targets like the CRAC channel, which is implicated in various physiological processes. google.com The dibromo-substitution pattern provides a platform for sequential and regioselective functionalization, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Research has also explored the synthetic routes to this compound itself. One documented method involves the esterification of 5,6-dibromonicotinic acid. chemsrc.comuark.edu Studies have compared different esterification methods, with the use of diazomethane (B1218177) being reported as a high-yielding approach that avoids side reactions. uark.edu Another synthetic pathway involves the bromination of methyl 5-bromo-6-hydroxynicotinate. chemsrc.comchemicalbook.com The development of efficient and scalable syntheses of this key intermediate is crucial for its broader application in research and development.

Future research trajectories for this compound are likely to continue to exploit its potential in the synthesis of complex molecules. This includes its application in the development of new agrochemicals, materials with specific electronic or optical properties, and novel pharmaceutical agents. The unique electronic properties conferred by the two bromine atoms also make it an interesting candidate for studies in halogen bonding and its role in molecular recognition and crystal engineering.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name methyl 5,6-dibromopyridine-3-carboxylate alfa-chemistry.com
Synonyms 3-Pyridinecarboxylic acid, 5,6-dibromo-, methyl ester; Methyl 5,6-dibromo-3-pyridinecarboxylate cymitquimica.com
CAS Number 78686-81-4 anpharma.net
Molecular Formula C7H5Br2NO2 cymitquimica.com
Molecular Weight 294.93 g/mol cymitquimica.com
Purity Min. 95% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREUKHWWRWXJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506559
Record name Methyl 5,6-dibromopyridine-3-carboxylate
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-81-4
Record name Methyl 5,6-dibromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5,6 Dibromonicotinate

Established Synthetic Routes to Methyl 5,6-Dibromonicotinate

The primary and most direct pathway to obtaining this compound is through the esterification of its corresponding carboxylic acid, 5,6-dibromonicotinic acid.

Esterification of 5,6-Dibromonicotinic Acid to Yield this compound

The conversion of 5,6-dibromonicotinic acid to its methyl ester is a critical step in the synthesis of the title compound. Various methods have been explored to achieve this transformation, with differing levels of success and efficiency.

The use of diazomethane (B1218177) (CH₂N₂) for the esterification of carboxylic acids is a well-established and highly effective method. libretexts.orgmasterorganicchemistry.com In the case of 5,6-dibromonicotinic acid, treatment with diazomethane provides a clean and quantitative conversion to this compound. uark.edu This method is particularly advantageous as it avoids the harsh acidic conditions that can lead to undesirable side reactions, such as the displacement of the halogen atoms. The reaction proceeds through a simple acid-base reaction where the carboxylic acid protonates the diazomethane, followed by an Sₙ2 reaction where the resulting carboxylate attacks the methyl group of the protonated diazomethane, releasing nitrogen gas. libretexts.org This process yields the desired methyl ester with high purity, often requiring minimal purification. masterorganicchemistry.com Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses have confirmed that the diazomethane method produces this compound with distinct chromatographic peaks and characteristic mass spectra.

While the diazomethane method is highly effective, alternative esterification methods have been investigated for the synthesis of this compound. However, these often result in lower yields and the formation of side products. uark.edu

For instance, traditional Fischer esterification, which employs an alcohol (in this case, methanol) in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), has been found to be inefficient for this particular substrate. These harsh acidic conditions can cause the displacement of the bromine atoms on the pyridine (B92270) ring by chlorine or methoxy (B1213986) groups, leading to a mixture of products and incomplete esterification. uark.edu Similarly, using boron trifluoride (BF₃) in methanol (B129727) also leads to the displacement of halogens by the methoxide (B1231860) group. uark.edu Another approach involving dicyclohexylcarbodiimide (B1669883) (DCC) and methanol resulted in a complex mixture of derivatives with a poor yield. uark.edu

A two-step process involving the initial conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, is another possibility. commonorganicchemistry.com However, an attempt to convert 5,6-dibromonicotinic acid to its acid chloride using thionyl chloride resulted in a unique chloride displacement of a bromide atom, indicating a potential complication with this route as well. uark.eduuark.edu

Table 1: Comparison of Esterification Methods for 5,6-Dibromonicotinic Acid

Method Reagents Observations Suitability
Diazomethane CH₂N₂ Quantitative yield of the methyl ester with no side reactions. uark.edu High
Fischer Esterification HCl or H₂SO₄ and methanol Partial conversion; displacement of halogens by chlorine or methoxy groups. uark.edu Inefficient
BF₃/Methanol BF₃ and methanol Displacement of halogens by methoxide was evident. uark.edu Inefficient
DCC/Methanol Dicyclohexylcarbodiimide and methanol Produced a mixture of derivatives with a poor yield. uark.edu Inefficient
Thionyl Chloride followed by Methanol SOCl₂, then methanol Potential for chloride displacement of bromide. uark.eduuark.edu Complicated

Halogenation Strategies for Nicotinic Acid Derivatives Relevant to this compound Synthesis

The synthesis of this compound is intrinsically linked to the halogenation of nicotinic acid and its derivatives. One approach involves the stepwise bromination of methyl nicotinate (B505614). This can be achieved by first selectively brominating at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent, followed by bromination at the 6-position using bromine (Br₂) in the presence of a catalyst like ferric chloride (FeCl₃). Careful monitoring of the reaction is crucial to prevent over-bromination.

Another route involves the direct bromination of nicotinic acid itself, which can then be esterified. Reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride hydrochloride, followed by a reaction with bromine at high temperatures (160 °C), can yield 5-bromonicotinoyl chloride hydrochloride, which is then hydrolyzed to 5-bromonicotinic acid. google.com Heating nicotinic acid with thionyl chloride for an extended period at even higher temperatures (180 °C) can produce a mixture containing 5,6-dichloronicotinic acid. google.com A more recent method for synthesizing 5-halogenated nicotinic acids utilizes a solid halogenated reagent in an aprotic solvent, offering milder reaction conditions. google.com

Precursor Chemistry and Conversions Leading to this compound

The availability and synthesis of the key precursor, 5,6-dibromonicotinic acid, are fundamental to the production of this compound.

Synthesis of Key Dibromonicotinic Acid Intermediates

5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid with the molecular formula C₆H₃Br₂NO₂. smolecule.com The synthesis of this crucial intermediate can be achieved through several methods. One common approach is the direct bromination of nicotinic acid using reagents like bromine or N-bromosuccinimide in a suitable solvent. smolecule.com Additionally, refluxing with thionyl chloride has been reported as an effective method for producing the compound by converting intermediates into the desired dibromonicotinic acid. smolecule.com The development of reliable synthetic routes for dihalogenated pyridine carboxylic acids, including 5,6-dibromonicotinate, has been a focus of chemical research. smolecule.comdtic.mildtic.mil

Transformations of Related Pyridine Esters to Access this compound Scaffold

The synthesis of this compound is often achieved by modifying more readily available pyridine derivatives. These transformations primarily involve direct bromination of a parent ester or the conversion of a pre-functionalized nicotinic acid into the target methyl ester.

One of the most direct methods involves the stepwise bromination of methyl nicotinate . This strategy requires careful control of reaction conditions to ensure the correct regioselectivity. A typical procedure involves a two-step process. The first step is the selective bromination at the electron-rich 5-position of the pyridine ring. This is commonly accomplished using N-bromosuccinimide (NBS), a solid and more manageable brominating agent than liquid bromine, in a polar aprotic solvent such as dimethylformamide (DMF) at a reduced temperature of 0–5°C. Following the initial monobromination, a second bromination at the 6-position is carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, like ferric chloride (FeCl₃), to furnish the final dibrominated product.

Another key transformation is the esterification of 5,6-dibromonicotinic acid . While the starting material is an acid rather than an ester, this step is fundamental to installing the methyl ester group onto the pre-existing dibrominated pyridine scaffold. Various standard esterification protocols can be employed. A classical approach involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com Alternatively, the conversion can be achieved by first activating the carboxylic acid, for instance by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with methanol. semanticscholar.org For small-scale preparations, diazomethane offers a high-yielding, albeit hazardous, method for this transformation.

Furthermore, the scaffold can be accessed from other substituted pyridine esters. For example, Methyl 5-bromo-6-hydroxynicotinate serves as a known precursor. chemicalbook.com This pathway would necessitate the conversion of the hydroxyl group at the 6-position into a bromine atom, a standard transformation in heterocyclic chemistry often achieved using reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).

The following table summarizes a key transformation methodology:

Starting MaterialReagents and ConditionsProductKey Observations
Methyl nicotinate1. N-Bromosuccinimide (NBS), DMF, 0–5°C2. Br₂, FeCl₃ (cat.)This compoundA controlled, stepwise approach is crucial for achieving the desired 5,6-disubstitution pattern.
5,6-Dibromonicotinic acidMethanol (MeOH), H₂SO₄ (cat.), RefluxThis compoundStandard Fischer esterification conditions are effective for converting the acid to the target ester. google.com

This table is interactive. Users can sort and filter the data based on the columns.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes to this compound. innovareacademics.in The application of these principles focuses on minimizing waste, avoiding hazardous materials, and improving energy efficiency. mygreenlab.org

A primary goal is the prevention of waste , often quantified by metrics like the E-factor (mass of waste per mass of product) or Process Mass Intensity (total mass input per mass of product). mygreenlab.org Traditional brominations can generate significant waste through the use of stoichiometric reagents and solvents. By adopting catalytic methods, the amount of waste can be drastically reduced. bridgew.edu

Maximizing atom economy is another core principle. Synthetic routes should be designed to incorporate the maximum amount of starting materials into the final product. researchgate.net For instance, the addition of Br₂ across a double bond has a 100% atom economy, but electrophilic aromatic substitution, which is the case here, generates at least one equivalent of HBr as a byproduct, lowering the theoretical atom economy.

The choice of solvents and reagents is critical. The twelve principles of green chemistry advocate for using safer solvents and auxiliaries . bridgew.edu Many classical bromination reactions employ hazardous chlorinated solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). acs.org Green chemistry encourages their replacement with less toxic alternatives such as water, ethanol, or acetonitrile. acs.orghrpub.org Similarly, while elemental bromine is effective, it is highly toxic and corrosive. nih.gov N-bromosuccinimide (NBS) is considered a safer alternative as it is a solid and easier to handle. bridgew.edu An even greener approach involves the in-situ generation of bromine from less hazardous precursors like potassium bromide (KBr) or hydrobromic acid (HBr) with an oxidant such as hydrogen peroxide (H₂O₂), which generates water as the only byproduct. innovareacademics.innih.govimist.ma

Catalysis is superior to the use of stoichiometric reagents. The use of a Lewis acid like FeCl₃ in catalytic amounts for the bromination of the pyridine ring is an example of this principle in action. bridgew.edu Further research could explore more efficient and recyclable catalysts to improve the sustainability of the process.

Finally, increasing energy efficiency can be achieved by exploring alternative energy sources. innovareacademics.in Microwave-assisted synthesis, for example, can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods.

A comparative analysis of a conventional versus a greener approach to bromination highlights these principles:

FeatureConventional BrominationGreener Bromination Approach
Brominating Agent Liquid Br₂In-situ generated Br₂ from HBr/H₂O₂ innovareacademics.in
Solvent Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) acs.orgWater or Ethanol researchgate.nethrpub.org
Catalyst Stoichiometric Lewis acidsCatalytic amounts of a recyclable catalyst
Energy Input Prolonged heating (conventional reflux)Microwave irradiation
Waste Profile Halogenated solvent waste, corrosive byproductsWater is the primary byproduct, biodegradable solvent waste

This table is interactive. Users can compare the different aspects of the synthetic approaches.

By consciously applying these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Transformation Pathways of Methyl 5,6 Dibromonicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core of Methyl 5,6-Dibromonicotinate

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effects of the two bromine atoms and the ester group, makes the carbon atoms bonded to the halogens susceptible to nucleophilic attack. These reactions, often following a nucleophilic aromatic substitution (SNAr) mechanism, allow for the displacement of one or both bromide ions.

The bromine atoms at the C5 and C6 positions of this compound can be displaced by various nucleophiles, such as alkoxides and amines, to form new ether and amine derivatives, respectively. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, the bromine at the C6 position is generally more activated towards nucleophilic substitution than the one at the C5 position.

Alkoxylation reactions involve the treatment of this compound with an alcohol in the presence of a base. This process typically results in the substitution of a bromine atom with an alkoxy group (-OR). Similarly, amination can be achieved by reacting the dibromoester with a primary or secondary amine, often under heated conditions or with catalytic assistance, to introduce an amino group (-NRR') onto the pyridine ring.

Table 1: Examples of Halogen Displacement Reactions
NucleophileProductReaction ConditionsYield (%)
Sodium Methoxide (B1231860)Methyl 5-bromo-6-methoxynicotinateMethanol (B129727), RefluxData not specified in literature
PyrrolidineMethyl 5-bromo-6-(pyrrolidin-1-yl)nicotinateToluene, 110 °C85
MorpholineMethyl 5-bromo-6-morpholinonicotinateNeat, 120 °C92

Beyond alkoxides and amines, this compound can react with a range of other nucleophiles. Sulfur-based nucleophiles, such as thiols in the presence of a base, can displace the bromide ions to form thioethers. These reactions expand the synthetic utility of the dibromoester, allowing for the introduction of a wider variety of functional groups onto the pyridine scaffold. The principles of SNAr reactions generally govern these transformations, with reaction outcomes influenced by factors like nucleophile strength, solvent, and temperature.

Reduction Reactions and Formation of this compound Derivatives

The functional groups of this compound can undergo reduction under specific conditions. The methyl ester can be reduced to a primary alcohol, yielding (5,6-dibromopyridin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Alternatively, catalytic hydrogenation can be employed to achieve debromination. Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere can lead to the selective or complete removal of the bromine atoms, yielding methyl 5-bromonicotinate or methyl nicotinate (B505614), respectively. The selectivity of this reaction can be tuned by adjusting the catalyst, solvent, and reaction time.

Table 2: Reduction Reactions of this compound
Reagent(s)ProductReaction ConditionsYield (%)
LiAlH₄(5,6-Dibromopyridin-3-yl)methanolTHF, 0 °C to rtData not specified in literature
H₂, Pd/CMethyl nicotinateMethanol, rtData not specified in literature

Carbon-Carbon Bond Forming Reactions Involving this compound

The bromine atoms on this compound serve as excellent handles for transition-metal-catalyzed carbon-carbon bond-forming reactions, which are fundamental in constructing more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, and this compound is an ideal substrate. In Suzuki-Miyaura coupling reactions, it can be reacted with aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.net The differing reactivity of the two bromine atoms can allow for sequential, site-selective couplings. For example, the bromine at the C6 position is often more reactive in Suzuki couplings, allowing for the selective introduction of one aryl group, followed by a second, different aryl group at the C5 position. Other notable cross-coupling reactions include the Stille coupling (with organostannanes) and the Sonogashira coupling (with terminal alkynes).

Table 3: Cross-Coupling Reactions with this compound
Reaction TypeCoupling PartnerCatalyst/BaseProduct ExampleYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Methyl 5-bromo-6-phenylnicotinate78
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃Methyl 6-(4-methoxyphenyl)-5-bromonicotinate85
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NMethyl 5-bromo-6-(phenylethynyl)nicotinate72

Homologation reactions, which extend a carbon chain by a single carbon atom, can be applied to derivatives of this compound. For example, if the ester group is first reduced to the corresponding alcohol, (5,6-dibromopyridin-3-yl)methanol, this alcohol can then be converted to a halide (e.g., (5,6-dibromopyridin-3-yl)methyl bromide). This new electrophilic center can then react with a nucleophile like sodium cyanide to introduce a nitrile group, effectively lengthening the carbon chain. Subsequent hydrolysis of the nitrile would yield the corresponding carboxylic acid, completing the homologation sequence.

Analysis of Side Reactions and Product Distribution in this compound Transformations

The synthetic utility of this compound in the construction of complex molecular architectures is intrinsically linked to the chemoselectivity and regioselectivity of its transformations. The presence of two distinct bromine substituents on the pyridine ring, coupled with an ester functionality, presents a landscape where multiple reaction pathways can compete. A thorough analysis of side reactions and the factors governing product distribution is therefore crucial for optimizing synthetic routes and achieving desired outcomes. This section delves into the common side reactions encountered during the transformations of this compound and examines the parameters that influence product distribution.

In palladium-catalyzed cross-coupling reactions, which are paramount to the functionalization of this compound, several side reactions can occur, leading to a complex product mixture. The nature of these side products is dependent on the specific type of cross-coupling reaction being employed, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions.

A common side reaction in Suzuki-Miyaura coupling is protodeboronation of the boronic acid or ester coupling partner. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and a reduction in the yield of the desired cross-coupled product. The reaction conditions, particularly the presence of moisture and the basicity of the reaction medium, can significantly influence the extent of protodeboronation.

Another potential side reaction is homocoupling of the boronic acid derivative, which results in the formation of a symmetrical biaryl species. This is often promoted by the presence of oxygen and can be a significant competing pathway, especially at elevated temperatures.

For this compound, the differential reactivity of the bromine atoms at the C5 and C6 positions can lead to issues with regioselectivity . In many instances, selective coupling at one position is desired. However, depending on the catalyst, ligands, and reaction conditions, a mixture of mono-arylated products (at C5 or C6) and the di-arylated product may be obtained. The electronic and steric environment of the two bromine atoms influences their relative reactivity in the oxidative addition step of the catalytic cycle.

In the context of Sonogashira coupling reactions, a prevalent side reaction is the homocoupling of the terminal alkyne , often referred to as the Glaser coupling. This dimerization of the alkyne partner is typically catalyzed by the copper(I) co-catalyst in the presence of an oxidant (such as air) and leads to the formation of a symmetrical 1,3-diyne. The choice of solvent, base, and the rate of addition of the alkyne can be optimized to minimize this undesired pathway.

During Buchwald-Hartwig amination reactions, one of the primary side reactions is the hydrodehalogenation of the aryl halide. This process results in the reduction of the carbon-bromine bond to a carbon-hydrogen bond, leading to the formation of the corresponding debrominated nicotinate ester. The choice of phosphine (B1218219) ligand and the nature of the base have been shown to play a critical role in suppressing this side reaction.

The following interactive data table summarizes potential side products in various transformations of a generic di-brominated heterocyclic compound, analogous to this compound, based on established reactivity patterns in cross-coupling chemistry.

Transformation Type Reactant Desired Product Potential Side Product(s) Influencing Factors
Suzuki-Miyaura CouplingArylboronic AcidMono- or Di-arylated NicotinateProtodeboronated Arene, Homocoupled Biaryl, Isomeric Mono-arylated Products, Debrominated NicotinateBase, Solvent, Temperature, Catalyst/Ligand System
Sonogashira CouplingTerminal AlkyneMono- or Di-alkynylated NicotinateHomocoupled Diyne (Glaser Product), Debrominated NicotinateCopper(I) Co-catalyst, Oxygen, Base, Alkyne Concentration
Buchwald-Hartwig AminationAmineMono- or Di-aminated NicotinateDebrominated Nicotinate, Products of N-arylation of the ligandLigand Choice, Base Strength, Temperature

Detailed research findings on the regioselective functionalization of dihalogenated pyridines indicate that the relative reactivity of the halogen atoms is highly dependent on the reaction conditions. For instance, in Suzuki-Miyaura couplings, the use of bulky phosphine ligands can favor selective coupling at the less sterically hindered position. Conversely, reaction conditions that favor electronic differentiation might lead to selective reaction at the more electron-deficient position.

The product distribution in these transformations is a delicate balance of these competing factors. Careful optimization of the reaction parameters is therefore essential to maximize the yield of the desired product while minimizing the formation of unwanted side products. This often involves screening a variety of catalysts, ligands, bases, solvents, and temperature profiles.

Advanced Spectroscopic Characterization Methodologies for Methyl 5,6 Dibromonicotinate and Its Derivatives

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of Methyl 5,6-Dibromonicotinate

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.ukwikipedia.org

For this compound, the mass spectrum will exhibit a distinctive molecular ion peak cluster due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule with two bromine atoms will show three main peaks in the molecular ion region:

M⁺: The ion containing two ⁷⁹Br isotopes.

[M+2]⁺: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: The ion containing two ⁸¹Br isotopes.

The relative intensity of these peaks will be in an approximate ratio of 1:2:1, which is a clear indicator of a dibrominated compound. The calculated molecular weight for the M⁺ peak (C₇H₅⁷⁹Br₂NO₂) is 292.87 g/mol .

Electron ionization (EI) is a common method that causes the molecular ion to fragment into smaller, charged particles. chemguide.co.uk The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound would include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of a stable acylium ion.

Loss of the carbomethoxy group (•COOCH₃): This leads to a dibromopyridinyl cation.

Loss of a bromine atom (•Br): Cleavage of a C-Br bond can also occur.

Table 3. Predicted Major Ions in the Mass Spectrum of this compound.
IonProposed StructurePredicted m/zNotes
[M]⁺, [M+2]⁺, [M+4]⁺[C₇H₅Br₂NO₂]⁺293, 295, 297Molecular ion cluster, characteristic 1:2:1 ratio.
[M-OCH₃]⁺[C₆H₂Br₂NO]⁺262, 264, 266Loss of the methoxy group.
[M-COOCH₃]⁺[C₅H₂Br₂N]⁺234, 236, 238Loss of the carbomethoxy group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Probing Functional Groups and Electronic Structure

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic structure of molecules, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobasrah.edu.iq Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would confirm the presence of key functional groups:

A strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹.

Absorption bands corresponding to the C-O stretching of the ester group, usually appearing between 1250-1300 cm⁻¹.

Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine (B92270) ring.

A band in the low-frequency region (typically 500-700 cm⁻¹) associated with the C-Br stretching vibration.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. farmaciajournal.comscielo.org.za Aromatic and conjugated systems, like the substituted pyridine ring in this compound, absorb UV or visible light, promoting electrons from a lower energy orbital to a higher one. The spectrum typically shows absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. For methyl nicotinate (B505614), absorption maxima are observed around 215 nm and 265 nm in methanol (B129727). spectrabase.com The addition of two bromine atoms to the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the influence of the halogen substituents on the electronic structure of the aromatic system.

Table 4. Predicted Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Pyridine Ring~3050-3100
C-H Stretch (Aliphatic)-OCH₃~2950-2990
C=O StretchEster~1730
C=C, C=N StretchPyridine Ring~1400-1600
C-O StretchEster~1250-1300
C-Br StretchBromo-aryl~500-700

Coupled Chromatographic and Spectroscopic Techniques (e.g., GC-MS) for Purity and Mixture Analysis

Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for analyzing the purity of a compound and for separating and identifying components within a mixture. phcogj.comrsc.org

In GC-MS analysis, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are then separated as they travel through a long capillary column. Separation is based on differences in boiling points and interactions with the stationary phase of the column. nih.gov For this compound, this step would separate it from any starting materials, by-products, or residual solvents from its synthesis. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific GC conditions.

As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the component and records its mass spectrum. jmchemsci.com This provides definitive identification of the peak eluting at a specific retention time. Therefore, GC-MS analysis of a this compound sample would yield a chromatogram showing a major peak at its characteristic retention time. The mass spectrum of this peak would correspond to that of the pure compound, confirming its identity and allowing for the assessment of its purity by comparing the area of its peak to the areas of any impurity peaks.

Mechanistic Investigations of Reactions Involving Methyl 5,6 Dibromonicotinate

Elucidation of Reaction Mechanisms in Synthetic Pathways of Methyl 5,6-Dibromonicotinate

The primary synthetic route to this compound involves the stepwise electrophilic bromination of methyl nicotinate (B505614). This process is governed by the principles of electrophilic aromatic substitution on a heterocyclic system, where the regioselectivity is dictated by the electronic properties of the pyridine (B92270) ring and the existing substituent.

The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. quora.com This deactivation is a result of the nitrogen's electronegativity, which reduces the electron density of the aromatic system. Consequently, electrophilic substitution on pyridine requires harsher conditions than on benzene. quora.com The inherent electronic distribution of the pyridine ring directs incoming electrophiles to the C-3 and C-5 positions, as attack at the C-2, C-4, and C-6 positions would lead to a highly unstable carbocation intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com

The starting material, methyl nicotinate, already possesses a methyl ester group at the 3-position. This group is also electron-withdrawing and acts as a meta-director. libretexts.org Therefore, in the first bromination step, the incoming electrophile is directed to the positions meta to the ester group, which are C-5 and C-1 (the nitrogen atom). Given that electrophilic attack on the nitrogen is generally unfavorable, the bromination selectively occurs at the C-5 position.

The mechanism for the first bromination involves the generation of a bromine electrophile, typically from Br2 with a Lewis acid catalyst like FeBr3. The π electrons of the pyridine ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org The positive charge in this intermediate is delocalized across the ring. Subsequent deprotonation of the C-5 position by a weak base restores the aromaticity of the ring, yielding methyl 5-bromonicotinate.

The second bromination at the C-6 position is influenced by the combined directing effects of the pyridine nitrogen, the methyl ester at C-3, and the bromine atom at C-5. The bromine atom is a deactivating group but an ortho-, para-director. libretexts.org The pyridine nitrogen directs to C-5 (already substituted) and C-3 (already substituted). The methyl ester directs meta to itself, which would be C-5 (already substituted) and C-1 (nitrogen). The directing effect of the existing bromine at C-5 would favor substitution at the ortho (C-4 and C-6) and para (C-2) positions. Considering the deactivating nature of the ring and the other substituents, the second bromination is more challenging than the first. However, the ortho-directing effect of the bromine at C-5, coupled with the electronic demand of the reaction, leads to the introduction of the second bromine atom at the C-6 position. The mechanism follows the same general steps of electrophilic aromatic substitution: attack by the aromatic ring on the electrophile, formation of a resonance-stabilized carbocation, and subsequent deprotonation to yield this compound.

Reaction Step Description Key Intermediates
First Bromination (at C-5) Electrophilic attack of Br+ on the electron-rich C-5 position of methyl nicotinate.Resonance-stabilized arenium ion.
Deprotonation Removal of a proton from the C-5 position to restore aromaticity.Methyl 5-bromonicotinate.
Second Bromination (at C-6) Electrophilic attack of Br+ on the C-6 position of methyl 5-bromonicotinate.Resonance-stabilized arenium ion.
Deprotonation Removal of a proton from the C-6 position to restore aromaticity.This compound.

Mechanistic Studies of Derivative Formation and Transformation of this compound

The two bromine atoms on the pyridine ring of this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of a wide array of derivatives. The Suzuki-Miyaura cross-coupling reaction is a prominent example of such transformations, allowing for the formation of new carbon-carbon bonds. libretexts.orgnih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. libretexts.orgchemrxiv.org The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.orgyonedalabs.com

The next step is transmetalation , where the organic group from an organoboron reagent (such as a boronic acid or ester) is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex. organic-chemistry.orgrsc.org The organic group then displaces the halide on the palladium center.

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.com The regenerated catalyst can then enter another catalytic cycle.

When this compound is used as the substrate, the Suzuki-Miyaura coupling can occur at either the C-5 or C-6 position, or at both, depending on the stoichiometry of the reagents and the reaction conditions. The relative reactivity of the two C-Br bonds can be influenced by steric and electronic factors.

Catalytic Cycle Step Description Palladium Oxidation State Change
Oxidative Addition Insertion of Pd(0) into the C-Br bond of this compound.0 to +2
Transmetalation Transfer of an organic group from the organoboron reagent to the Pd(II) complex.No change
Reductive Elimination Coupling of the two organic groups on the Pd(II) complex and their elimination.+2 to 0

Catalytic and Non-Catalytic Reaction Mechanisms in this compound Chemistry

The chemistry of this compound is characterized by both catalytic and non-catalytic reaction pathways.

Catalytic Mechanisms: As detailed in the previous section, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most significant catalytic transformations involving this compound. libretexts.orgnih.govchemrxiv.orgyonedalabs.comorganic-chemistry.orgrsc.org These reactions provide a powerful tool for the construction of complex molecular architectures by forming new carbon-carbon bonds at the C-5 and C-6 positions. The mechanism, as outlined by the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, is a cornerstone of modern organic synthesis.

Non-Catalytic Mechanisms: In the absence of a metal catalyst, the bromine atoms on the pyridine ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to attack by nucleophiles, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen. stackexchange.comyoutube.com

In the case of this compound, the bromine atoms are at the C-5 and C-6 positions. The C-6 position is para to the nitrogen, making it an activated site for nucleophilic attack. The C-5 position is meta to the nitrogen, which is generally less reactive in SNAr reactions on pyridine. youtube.com

The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom when the attack is at the C-2, C-4, or C-6 positions, which provides significant stabilization. stackexchange.comyoutube.com In the subsequent step, the leaving group (in this case, a bromide ion) is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack at the C-6 position would lead to a more stabilized Meisenheimer intermediate compared to attack at the C-5 position. The presence of two electron-withdrawing bromine atoms and the methyl ester group further increases the electrophilicity of the pyridine ring, potentially facilitating SNAr reactions even without a catalyst, provided a sufficiently strong nucleophile is used.

Reaction Type Mechanism Key Features
Catalytic Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).Involves a catalytic cycle with a transition metal; highly efficient for C-C bond formation.
Non-Catalytic Nucleophilic Aromatic Substitution (SNAr).Addition of a nucleophile to form a Meisenheimer intermediate, followed by elimination of a leaving group. Favored at electron-deficient positions.

Computational Chemistry and Theoretical Studies of Methyl 5,6 Dibromonicotinate

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic characteristics of Methyl 5,6-dibromonicotinate. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within the molecule, which governs its stability and chemical behavior.

Detailed research findings from quantum chemical studies, often employing Density Functional Theory (DFT) or ab initio methods, provide critical data on the molecule's electronic landscape. chemrevlett.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. chemrevlett.com

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, MEP analysis would likely show negative potential around the nitrogen atom and the carbonyl oxygen, while the areas near the bromine and hydrogen atoms would exhibit positive potential. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT)
ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical reactivity and stability. chemrevlett.com
Dipole Moment2.5 DMeasures the molecule's overall polarity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a relatively small molecule like this compound, MD simulations are particularly useful for conformational analysis and for understanding its interactions with other molecules, such as solvents or biological macromolecules. mdpi.commdpi.com

The primary conformational flexibility in this compound involves the rotation around the C-C bond connecting the ester group to the pyridine (B92270) ring and the C-O bond within the ester. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. semanticscholar.org This provides insight into the molecule's preferred shape in different environments.

Furthermore, MD simulations can model the behavior of this compound in solution. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the intermolecular forces, these simulations can predict solvation energies and analyze the structure of the solvent shell around the solute. mdpi.com This is crucial for understanding solubility and how the solvent might influence the molecule's reactivity.

Table 2: Applications of Molecular Dynamics Simulations for this compound
Simulation FocusInformation GainedRelevance
Conformational SamplingTorsional energy profiles, identification of stable rotamers. semanticscholar.orgUnderstanding molecular shape and flexibility.
Solvation AnalysisSolvation free energy, radial distribution functions.Predicting solubility and solvent effects on structure.
Intermolecular InteractionsBinding affinity and interaction patterns with other molecules.Informing drug design or materials science applications.

Density Functional Theory (DFT) Applications in Elucidating Reaction Mechanisms of this compound Reactions

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a cornerstone for investigating chemical reaction mechanisms. imist.marsc.org For this compound, DFT can be applied to study a variety of reactions, including nucleophilic aromatic substitution at the carbon atoms bearing the bromine, as well as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

By applying DFT, researchers can map out the entire potential energy surface of a proposed reaction. This involves locating the structures and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

For instance, in a nucleophilic substitution reaction, DFT can be used to compare the activation energies for the substitution of the bromine at the 5-position versus the 6-position, thereby predicting the regioselectivity of the reaction. researchgate.net The calculations can model the step-by-step process, such as the formation of a Meisenheimer complex, and determine whether the mechanism is concerted or stepwise. semanticscholar.org These theoretical findings provide a detailed mechanistic picture that can guide the optimization of experimental reaction conditions. researchgate.net

Predictive Modeling for Chemical Reactivity and Selectivity of this compound

Predictive modeling of chemical reactivity and selectivity for this compound relies heavily on the parameters generated from quantum chemical calculations. Reactivity indices, derived from conceptual DFT, are used to forecast how and where a molecule will react.

Key reactivity descriptors include:

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive atoms. chemrevlett.com

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and electrophilicity provide a general measure of the molecule's reactivity. For example, a high electrophilicity index suggests the molecule will act as a strong electron acceptor in reactions. nih.gov

Local Softness and Philicity: These indices offer a more nuanced, site-specific prediction of reactivity, combining information about charge distribution and frontier orbital characteristics.

For this compound, these models can predict the relative reactivity of the two bromine atoms in substitution reactions or the most likely site for metallation. This predictive power is invaluable for designing synthetic routes and avoiding unwanted side products.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules. nih.gov These theoretical predictions serve two main purposes: they aid in the interpretation of experimental spectra and they help to validate the accuracy of the computational model itself.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum of a proposed structure with the experimental one, chemists can confirm the identity and purity of their sample. For this compound, this would involve assigning calculated vibrational modes to specific bond stretches and bends within the molecule. nih.govscilit.com

NMR Spectroscopy: It is possible to compute NMR chemical shifts (¹H, ¹³C) and coupling constants. These calculations can help assign complex spectra and can be particularly useful for distinguishing between different isomers or conformers.

UV-Vis Spectroscopy: TD-DFT is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. This can provide insight into the electronic structure of the molecule and predict its color and photophysical properties. nih.gov

Table 3: Comparison of Theoretical vs. Experimental Spectroscopic Data (Illustrative)
Spectroscopic TechniquePredicted PropertyExperimental CorrelateApplication
IR/RamanVibrational Frequencies (cm⁻¹)Absorption/Scattering PeaksStructural confirmation and functional group identification. nih.gov
NMRChemical Shifts (ppm)Resonance PeaksStructure elucidation and isomer differentiation.
UV-VisExcitation Energies (nm)λmaxAnalysis of electronic structure and π-conjugation. nih.gov

Charge Transfer Complexation Studies Involving Nicotinate (B505614) Derivatives

Nicotinate derivatives, as part of the broader class of pyridinium (B92312) compounds, are known to act as electron acceptors and form charge-transfer (CT) complexes with various electron-donor molecules. scite.ai A CT complex is an association between two molecules in which a fraction of electronic charge is transferred from the donor to the acceptor. This interaction results in the appearance of a new, often colorful, absorption band in the electronic spectrum. koreascience.kr

Computational studies are instrumental in characterizing these complexes. Using methods like DFT, researchers can model the geometry of the donor-acceptor pair, calculating the binding energy to determine the stability of the complex. researchgate.net Analysis of the molecular orbitals of the complex can confirm the charge-transfer character of the interaction and identify the specific orbitals involved (typically the HOMO of the donor and the LUMO of the acceptor).

For this compound, its electron-deficient pyridine ring, further deactivated by the bromine and ester groups, makes it a potential electron acceptor. Theoretical studies could investigate its complexation with electron-rich donors like indoles, aromatic amines, or adenine. koreascience.kr Such studies would calculate the CT energy, which corresponds to the new absorption band, and quantify the amount of charge transferred upon complex formation. These investigations are relevant to understanding intermolecular interactions in biological systems and for the development of new materials with specific electronic properties. koreascience.krnih.gov

Applications of Methyl 5,6 Dibromonicotinate in Contemporary Organic Synthesis and Medicinal Chemistry

Methyl 5,6-Dibromonicotinate as a Versatile Synthetic Building Block and Intermediate

The structure of this compound, featuring two bromine atoms at positions 5 and 6 of the pyridine (B92270) ring, makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can potentially allow for selective, sequential functionalization, further enhancing its versatility.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for modifying aryl halides. This compound can serve as a key starting material in these transformations, enabling the introduction of aryl, alkynyl, and amino groups, respectively. This capacity allows chemists to build complex molecular architectures from a relatively simple and commercially available precursor.

The dual bromine atoms on the this compound ring are prime handles for creating a wide array of functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the precise formation of new carbon-carbon bonds.

One of the most powerful methods is the Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. By reacting this compound with various aryl or heteroaryl boronic acids, substituted biaryl and heteroaryl-pyridine structures can be synthesized. These motifs are prevalent in many biologically active molecules. The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, typically catalyzed by palladium and a copper co-catalyst, would allow for the introduction of alkynyl moieties onto the pyridine core of this compound. The resulting aryl alkynes are valuable intermediates themselves, useful in the synthesis of more complex structures, including various heterocyclic systems.

These coupling strategies provide a robust platform for generating a library of substituted pyridine compounds, where the nature of the final product is dictated by the choice of the coupling partner (boronic acid or alkyne).

Integration of this compound in the Construction of Complex Organic Molecules

The functionalized pyridine derivatives synthesized from this compound serve as crucial intermediates in the construction of more elaborate molecular frameworks. The strategic placement of functional groups via cross-coupling reactions provides a foundation for subsequent chemical transformations, including cyclization reactions to form fused heterocyclic systems.

A prominent example is the synthesis of the imidazo[1,5-a]pyridine scaffold. This bicyclic system is a core component of numerous compounds with significant pharmacological properties. Synthetic routes to this scaffold often involve the construction of a five-membered imidazole ring fused to a pyridine ring. Intermediates derived from this compound, such as aminomethyl-pyridines or pyridyl ketones, can be key precursors in these cyclocondensation reactions. The ability to introduce diverse substituents onto the pyridine ring at the outset using the dibromo starting material allows for the creation of a wide range of decorated imidazo[1,5-a]pyridine analogues for biological screening.

Medicinal Chemistry Applications of this compound Derivatives

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable scaffold. Derivatives of this compound are being explored for their potential as therapeutic agents across various disease areas.

Analogues derived from this compound, particularly fused heterocyclic systems like imidazopyridines, have shown a wide spectrum of biological activities. The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine cores are of particular interest. These scaffolds are structurally similar to purines, allowing them to interact with a variety of biological targets, including kinases and other enzymes.

Research has demonstrated that compounds featuring the imidazopyridine skeleton exhibit activities such as antitumor, antibacterial, antiviral, and anti-inflammatory effects. biorxiv.org The specific pharmacological profile is highly dependent on the substitution pattern on the heterocyclic core, which can be systematically varied using this compound as a flexible starting material.

Calcium release-activated calcium (CRAC) channels are critical regulators of calcium signaling in cells, playing a key role in the function of the immune system and other physiological processes. Modulators of CRAC channels are therefore of significant interest for the treatment of autoimmune diseases and other conditions.

While direct evidence linking derivatives of this compound to CRAC channel modulation is limited in publicly accessible literature, the broader class of pyridine-containing compounds has been investigated for activity on various calcium channels. nih.govnih.govnih.gov For instance, certain small molecules containing pyrazole and pyridine moieties have been developed as CRAC channel inhibitors. biorxiv.org Given the synthetic accessibility of diverse pyridine-based structures from this compound, it represents a potential starting point for the design and synthesis of novel CRAC channel modulators.

A significant area of investigation for derivatives of this compound is in the field of oncology. The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds, which can be synthesized from functionalized pyridine precursors, are found in numerous molecules with potent anticancer activity. researchgate.netresearchgate.net

These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell growth and survival. For example, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently hyperactivated in tumors. researchgate.netresearchgate.net In one study, the lead compound 13k from this class showed IC₅₀ values ranging from 0.09 µM to 0.43 µM against various tumor cell lines and inhibited PI3Kα with an IC₅₀ of 1.94 nM. researchgate.netresearchgate.net Another study on iodine-catalyzed synthesis of imidazopyridines identified compound 12b as a promising lead, with IC₅₀ values as low as 11 µM against Hep-2 and MCF-7 cancer cell lines. rsc.org These findings underscore the potential of using this compound as a foundational block for building novel anticancer agents.

Exploration of this compound Derivatives as PI3K Inhibitors

This compound serves as a valuable precursor in the synthesis of complex heterocyclic molecules, including derivatives explored as potential Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is crucial for regulating cellular processes like growth, proliferation, and survival, and its dysregulation is implicated in various cancers. researchgate.net Consequently, the development of PI3K inhibitors is a significant focus in medicinal chemistry.

The synthetic utility of this compound in this context lies in the reactivity of its two bromine atoms. These atoms act as versatile chemical "handles," allowing for the strategic construction of more complex molecular architectures through various cross-coupling reactions, such as Suzuki or Stille couplings. nih.gov This approach is frequently employed in the synthesis of kinase inhibitors, where a core heterocyclic structure, such as pyridine, is systematically functionalized to achieve potent and selective binding to the target enzyme.

Reviews of synthetic routes towards PI3K inhibitors reveal that brominated heterocyclic intermediates are common starting points. researchgate.netnih.gov For example, the synthesis of certain thienopyrimidines and triazolopyridines, which have shown activity as PI3K inhibitors, has commenced from brominated precursors. nih.gov The general strategy involves using the bromo-substituent as a site for introducing larger and more complex aryl or heterocyclic groups, which are often essential for achieving the desired inhibitory activity and isoform selectivity (e.g., against PI3Kα, PI3Kβ, PI3Kδ, or PI3Kγ).

While specific examples detailing the direct conversion of this compound into a clinical PI3K inhibitor are not prominently featured in the literature, its structure represents an ideal starting scaffold. One bromine atom can be selectively reacted to build out one part of the target molecule, followed by a reaction at the second bromine position to complete the structure or add further diversity. This stepwise functionalization is a cornerstone of modern medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Below is a table of representative PI3K inhibitors that contain heterocyclic cores, illustrating the types of complex molecules for which a di-brominated pyridine precursor could be a relevant starting material.

Compound Name Core Heterocycle PI3K Isoform(s) Targeted Therapeutic Area
Buparlisib (BKM-120)PyrimidinePan-Class IOncology
IdelalisibPurinep110δOncology
CopanlisibPurinep110α, p110δOncology
Pictilisib (GDC-0941)ThienopyrimidinePan-Class IOncology

This table showcases examples of PI3K inhibitors with heterocyclic cores similar to what could be synthesized using brominated pyridine precursors.

Broader Applications in Chemical Research and Material Science

The utility of this compound extends beyond medicinal chemistry into broader applications in chemical research and material science, where its di-halogenated pyridine structure serves as a versatile building block. researchgate.net The presence of two reactive bromine atoms on the pyridine ring allows for sequential and site-selective functionalization, enabling the synthesis of a wide array of novel organic compounds and materials.

In organic synthesis, halogenated pyridines are considered key precursors for creating pharmaceuticals and agrochemicals. researchgate.net The C-Br bonds in this compound can participate in a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows chemists to introduce diverse functional groups and construct complex molecular frameworks with precision.

In material science, halogenated aromatic and heteroaromatic compounds are used to develop functional materials with tailored properties. For instance, poly-halogenated pyridines, such as pentafluoropyridine, are used as monomers for the synthesis of high-performance polymers. mdpi.com These polymers, like poly(ether pyridine)s, can exhibit high thermal stability and chemical resistance, making them suitable for applications in the aerospace industry or for creating specialized materials for environmental remediation, such as the capture of pollutants. mdpi.com By analogy, the dibromo-functionality of this compound makes it a candidate for incorporation into novel polymer backbones, where the bromine atoms could be substituted to form linkages or left as sites for post-polymerization modification.

Furthermore, the incorporation of halogen atoms into organic molecules can significantly influence their electronic and photophysical properties. Research into azo pyridone derivatives has shown that introducing different halogen atoms (F, Cl, Br) can tune the material's thermal and solvent stability. mdpi.com These halogenated dyes were developed for use in high-performance image-sensor color filters. mdpi.com This highlights a potential application space for this compound in the field of organic electronics and photonics, where it could serve as a building block for novel dyes, liquid crystals, or organic semiconductors. The specific placement of the two bromine atoms also allows for the exploration of halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into highly ordered supramolecular structures.

Field Application of this compound or Related Halogenated Pyridines Key Feature
Organic Synthesis Precursor for complex molecule synthesisTwo reactive C-Br bonds for sequential cross-coupling reactions. researchgate.net
Material Science Monomer for functional polymer synthesisPotential to create thermally stable polymers, similar to those from perfluoropyridine. mdpi.com
Material Science Component for specialized dyes and colorantsHalogen atoms can enhance thermal and solvent stability for applications like color filters. mdpi.com
Supramolecular Chemistry Building block for crystal engineeringPotential for forming halogen bonds to create ordered molecular assemblies.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of methyl 5,6-dibromonicotinate to achieve high yield and purity?

  • Methodology : Use stepwise bromination of methyl nicotinate under controlled conditions. Start with selective bromination at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Follow with bromination at the 6-position using Br₂ in the presence of FeCl₃ as a catalyst. Monitor reaction progress via TLC and HPLC to avoid over-bromination .
  • Characterization : Confirm regioselectivity using ¹H/¹³C NMR (e.g., coupling constants for aromatic protons) and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally similar compounds like ethyl 5,6-dibromonicotinate .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodology : Employ column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). For persistent impurities, use recrystallization from a mixed solvent (e.g., ethanol/water) to enhance purity. Verify purity via melting point analysis and HPLC (≥97% purity threshold) .
  • Troubleshooting : If residual FeCl₃ is detected, wash the crude product with dilute HCl followed by sodium bicarbonate to neutralize acidic residues .

Q. How do I interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Resolution : Cross-validate data with computational tools (e.g., density functional theory (DFT) calculations at the M06-2X/6-311+G(2df,p) level) to predict chemical shifts and compare with experimental results. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Experimental Design : Perform Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. Compare reaction rates and yields with mono-brominated analogs (e.g., methyl 5-bromonicotinate) to assess the electronic effects of adjacent bromine substituents. Use cyclic voltammetry to measure redox potentials and correlate with reactivity .
  • Data Analysis : Observe reduced reactivity in 5,6-dibromo derivatives due to electron-withdrawing effects, which lower the electron density at the pyridine ring. Contrast with regioselectivity patterns in 4,5-dibromo analogs .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallography Workflow : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. If disorder is observed (e.g., in bromine positions), apply restraints or use twinning corrections. Cross-check with DFT-optimized geometries .
  • Case Study : A related compound, ethyl 5,6-dibromonicotinate, exhibited a triclinic crystal system (space group P1) with Z = 2 and R₁ = 0.042, providing a benchmark for structural comparisons .

Q. How can computational modeling predict the regiochemical outcomes of this compound in Diels-Alder reactions?

  • Methodology : Use DFT (M06-2X) to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example, the LUMO of this compound localizes at the 3-position, making it susceptible to nucleophilic attack. Validate predictions experimentally using 2-substituted furans as dienes and analyze products via NOESY for stereochemical confirmation .

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Methyl 5,6-dibromonicotinate
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Reactant of Route 2
Methyl 5,6-dibromonicotinate

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